2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide
Description
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide (CAS 407-37-4) is a fluorinated acetamide derivative characterized by two trifluoroethyl groups bonded to the acetamide backbone. Its molecular formula is C₄H₃F₆NO, with a molar mass of 195.06 g/mol . Key properties include:
- Physical State: Colorless liquid
- Density: 1.47 g/cm³
- Melting Point: -45°C
- Boiling Point: 111–112°C
- Solubility: Miscible with organic solvents (ethanol, ether) and partially soluble in water .
Synthesis: The compound is prepared via sequential reactions of trifluoroacetic anhydride with methanol to yield methyl trifluoroacetate, followed by reaction with ethyl carbamate in the presence of sodium carbonate .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F6NO/c5-3(6,7)1-11-2(12)4(8,9)10/h1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXBUODRQZROG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193675 | |
| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
407-37-4 | |
| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=407-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amidation Using Protected Glycine and Trifluoroethylamine
Method Overview:
This method involves amidation of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt, followed by deprotection to yield the target amide. The key steps are:
- Step 1: Reaction of N-phthalyl glycine with trifluoroethylamine under basic conditions using a coupling reagent to form a protected amide intermediate.
- Step 2: Removal of the N-phthalyl protecting group by treatment with hydrazine hydrate at mild temperatures (room temperature to reflux), yielding crude 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)acetamide.
- Step 3: Acid salt formation by reaction with mineral acids (e.g., HCl) and subsequent neutralization with base to obtain the pure amide.
- Mild reaction conditions without the need for hazardous hydrogen gas.
- Use of inexpensive reagents and operational simplicity.
- Suitable for industrial scale production due to safety and cost-effectiveness.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Amidation | N-phthalyl glycine, trifluoroethylamine, coupling reagent, base (e.g., triethylamine) | Room temp to reflux | High | Organic bases like pyridine or triethylamine used |
| Deprotection | Hydrazine hydrate | 40 °C, 8 hours | - | White precipitate filtered out |
| Salt formation and purification | Acid (e.g., HCl), then base (Na2CO3) | Room temperature | 88.6 | Final product isolated by extraction |
This method is described in detail in Chinese patent CN107353222A and related literature.
Two-Step Synthesis via Chloroacetyl Chloride and Ammonia
- Step 1: Reaction of chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base (e.g., sodium hydroxide) to form 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.
- Step 2: Treatment of this intermediate with aqueous ammonia under pressure in an autoclave to substitute the chlorine with an amino group, yielding the desired amide.
- Harsh reaction conditions involving pressurized ammonia.
- Formation of dimeric impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]amino}acetamide due to side reactions.
- Requires extensive purification, reducing overall yield and increasing cost.
| Step | Reagents/Conditions | Temperature/Pressure | Yield (%) | Notes |
|---|---|---|---|---|
| Acylation | Chloroacetyl chloride, 2,2,2-trifluoroethylamine, NaOH | -5 to 0 °C | Moderate | Requires careful temperature control |
| Amination | Aqueous ammonia, methyl tert-butyl ether, autoclave | Elevated pressure | Moderate | Dimer formation problematic |
This method is disclosed in Japanese patent JP5652628B2 and discussed in chemical literature.
Coupling and Hydrogenolysis Route via Benzyl Carbamate Intermediate
- Step 1: Formation of a benzyl carbamate-protected intermediate by coupling a compound of formula 2 with trifluoroethylamine using a coupling reagent and base.
- Step 2: Hydrogenolysis of the benzyl carbamate protecting group under hydrogen atmosphere with a hydrogenolysis catalyst (e.g., Pd/C) to yield the target amide.
- Step 3: Optional acid treatment to form salt derivatives.
- Provides a well-defined intermediate useful for further synthetic applications.
- Requires use of hydrogen gas and noble metal catalysts under pressure (5–10 MPa, 50–80 °C), which raises safety concerns and cost, limiting industrial scalability.
| Step | Reagents/Conditions | Temperature/Pressure | Yield (%) | Notes |
|---|---|---|---|---|
| Coupling | Formula 2 compound, trifluoroethylamine, coupling reagent, base | Room temperature | High | Organic bases like triethylamine used |
| Hydrogenolysis | Hydrogen gas, Pd/C catalyst | 5–10 MPa, 50–80 °C | High | Requires high-pressure hydrogen |
| Salt formation (optional) | Acid treatment | Room temperature | - | Salt forms for purification |
This method is described in patents EP2621894B1 and CN103124721B.
Summary Table of Preparation Methods
| Method No. | Key Steps | Reaction Conditions | Advantages | Disadvantages | Industrial Feasibility |
|---|---|---|---|---|---|
| 1 | Amidation of N-phthalyl glycine + deprotection | Mild temperature, hydrazine hydrate | Mild, safe, inexpensive, high yield | Requires protection/deprotection steps | High |
| 2 | Chloroacetyl chloride + ammonia | Low temp acylation + pressurized amination | Simple reagents | Harsh conditions, dimer impurity formation | Moderate to low due to purification |
| 3 | Coupling + hydrogenolysis of benzyl carbamate | High pressure hydrogen, Pd catalyst | Well-defined intermediates | Expensive catalyst, safety concerns | Limited due to cost and safety |
Research Findings and Industrial Considerations
The amidation with N-phthalyl glycine and trifluoroethylamine (Method 1) is favored for industrial production due to its mild conditions, avoidance of explosive hydrogen gas, and cost-effectiveness. The use of hydrazine hydrate for deprotection is efficient and scalable.
The two-step method using chloroacetyl chloride and ammonia (Method 2) is classical but suffers from side reactions leading to impurities and requires high-pressure equipment, reducing its industrial attractiveness.
The coupling and hydrogenolysis method (Method 3) provides a clean synthetic route but requires expensive catalysts and high-pressure hydrogenation, which impose safety and cost challenges for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
-
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while oxidation can produce carboxylic acids .
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoroethyl group that enhances its stability and alters its biological activity. The structural formula can be represented as follows:
This configuration allows for unique interactions in biological systems, influencing solubility and lipophilicity, which are critical factors in pharmacokinetics.
Applications in Medicinal Chemistry
-
Intermediate for Drug Development :
- 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide serves as a crucial intermediate in synthesizing various pharmaceutical agents. For instance, it is involved in the preparation of fluralaner, an anthelmintic agent used in veterinary medicine. The compound's high purity and efficacy make it a preferred choice in synthetic pathways for drug development .
-
Modulation of Biological Activity :
- The trifluoroethyl substituent significantly impacts the compound's biological properties. This modification allows for the tuning of pharmacological profiles, making it suitable for designing drugs with desired therapeutic effects. Its ability to engage in diverse chemical reactions facilitates the introduction of various functional groups .
Applications in Agrochemicals
- Synthesis of Pesticides :
- Environmental Considerations :
Mechanism of Action
Mechanism:
- The mechanism by which 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability .
Molecular Targets and Pathways:
- The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes and receptors. This modulation can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide with analogous fluorinated acetamides, highlighting structural variations, properties, and applications:
Key Structural and Functional Differences:
Electron-Withdrawing Groups: The parent compound’s dual -CF₃ groups enhance electrophilicity and thermal stability compared to non-fluorinated analogs. Chloro-substituted derivatives (e.g., CAS 170655-44-4) exhibit higher reactivity in nucleophilic substitutions due to the -Cl group .
Solubility and Polarity :
- Compounds with polar substituents (e.g., -NH₂ in CAS 1171331-39-7) show higher water solubility, whereas aromatic derivatives (e.g., CAS 656227-27-9) are more lipophilic .
Biological Activity: The amino derivative (CAS 1171331-39-7) is tailored for drug discovery due to its amine functionality, enabling interactions with biological targets like Hsp90 . Mercaptoethyl analogs (CAS 1869-45-0) are utilized in redox-responsive complexes or metal coordination .
Biological Activity
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a fluorinated organic compound significant in pharmaceutical and agrochemical applications. This compound is primarily recognized as an intermediate in the synthesis of fluralaner, a potent veterinary insecticide. Its unique trifluoromethyl groups confer distinct chemical properties that enhance its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features two trifluoromethyl groups attached to the nitrogen atom. This configuration influences its lipophilicity and membrane permeability, impacting its pharmacokinetic profile.
The biological activity of this compound is closely linked to its role as an intermediate in the synthesis of fluralaner. Fluralaner acts primarily by modulating gamma-aminobutyric acid (GABA) gated chloride ion channels in insects. The mechanism involves inhibiting GABA receptor activity, leading to paralysis and death in target pests while exhibiting low toxicity to mammals.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Insecticidal Properties : As a precursor to fluralaner, it exhibits significant insecticidal activity against various ectoparasites.
- GABA Receptor Modulation : The compound binds to GABA receptors in insects, enhancing its effectiveness as an insecticide.
- Pharmacological Profile : The fluorinated structure contributes to its increased potency and selectivity for insect targets compared to non-fluorinated analogs .
Case Study: Synthesis and Biological Evaluation
A study evaluated the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide and its efficacy as an intermediate for fluralaner production. The synthesis involved reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine under alkaline conditions. The resulting compound demonstrated high purity (99.57%) essential for subsequent biological applications .
Interaction Studies
Research has shown that compounds with trifluoromethyl groups often exhibit enhanced binding affinity for GABA receptors. Interaction studies revealed that 2-amino-N-(2,2,2-trifluoroethyl)acetamide effectively modulates receptor activity in insect models. This specificity is crucial for developing selective insecticides that minimize harm to non-target species .
Comparative Analysis with Similar Compounds
The following table compares this compound with other structurally similar compounds:
| Compound Name | Structure | Biological Activity | Key Applications |
|---|---|---|---|
| Fluralaner | Contains trifluoromethyl groups | Potent insecticide targeting GABA receptors | Veterinary medicine |
| Trifluoromethanesulfonate | Fluorinated sulfonate | Electrophilic fluorinating agent | Organic synthesis |
| Trifluoroethyl ether | Ether derivative | Solvent in organic reactions | Organic chemistry |
Q & A
Q. How can isotopic labeling (e.g., , ) be incorporated for mechanistic studies?
- Methodological Answer : Synthesize -labeled analogs via reaction with -trifluoroacetic acid. Isotope tracing via MS or NMR elucidates metabolic pathways or degradation mechanisms .
Data Contradiction Analysis
Q. How should conflicting data on thermal stability (e.g., decomposition vs. sublimation) be addressed?
Q. Why do NMR spectra vary across studies, and how can this be standardized?
- Methodological Answer : Solvent-induced shifts (e.g., CDCl vs. DMSO-d) and temperature fluctuations cause variability. Standardize conditions (25°C, CDCl) and calibrate using internal references (e.g., TMS for ) .
Application-Oriented Questions
Q. What role does this compound play in designing fluorinated pharmaceuticals?
Q. Can this compound act as a catalyst or ligand in organometallic reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
